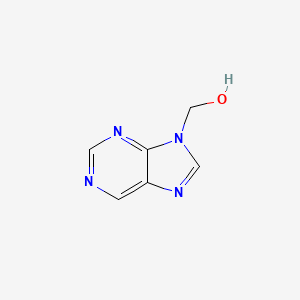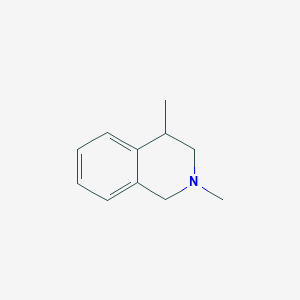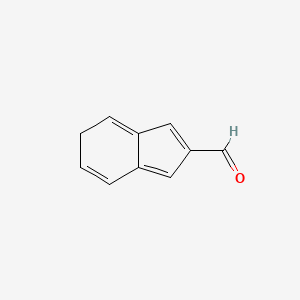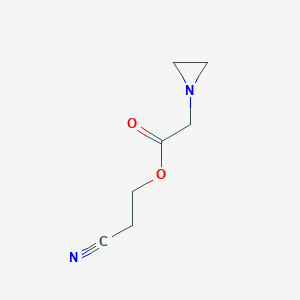![molecular formula C8H8N2O B11921400 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one CAS No. 223432-97-1](/img/structure/B11921400.png)
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of pyrrole and a suitable nitrile or amide derivative. The reaction is often catalyzed by a base such as potassium tert-butoxide in a solvent like tert-butanol . Another approach involves palladium(0)-catalyzed couplings using 5-trimethylstannylpyrrolopyrimidinones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s derivatives are explored for use in materials science and as intermediates in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets depend on the specific biological activity being studied. For example, some derivatives have been shown to inhibit Bruton’s tyrosine kinase, which is involved in B-cell receptor signaling pathways .
類似化合物との比較
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one can be compared with other similar compounds such as:
Pyrazolopyrimidine: This compound also has a fused ring system and is studied for its biological activities.
Imidazopyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyrrolo[2,3-d]pyrimidine: This compound is used in the synthesis of various biologically active molecules.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable scaffold in drug discovery and development.
特性
CAS番号 |
223432-97-1 |
|---|---|
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC名 |
2-methylpyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C8H8N2O/c1-9-6-4-7-3-2-5-10(7)8(9)11/h2-6H,1H3 |
InChIキー |
LJXDWTFBCHSBMY-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=CC=CN2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)




![Isothiazolo[4,5-b]pyrazin-3-amine](/img/structure/B11921341.png)

![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone](/img/structure/B11921359.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)

![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)
![9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)
